1-(5-Fluoropyridin-2-YL)ethanamine
Overview
Description
1-(5-Fluoropyridin-2-YL)ethanamine is an organic compound with the chemical formula C7H9FN and a molecular weight of 127.15 g/mol . It is a colorless to yellow liquid that is volatile at room temperature. The compound has a melting point of -58°C and a boiling point of 105-107°C . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to prepare 1-(5-Fluoropyridin-2-YL)ethanamine involves the reaction of 5-fluoropyridine with ethylamine . The process typically includes the following steps:
Reaction with Cuprous Cyanide: 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound.
Reduction: The cyano compound is then reduced to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include recrystallization and vacuum drying to obtain the finished product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
1-(5-Fluoropyridin-2-YL)ethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyridin-2-yl)ethan-1-ol: Similar in structure but with a hydroxyl group instead of an amine.
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine: Contains a chlorine atom in addition to the fluorine atom.
1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine: Another variant with chlorine and fluorine atoms in different positions.
Uniqueness
1-(5-Fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern and the presence of both fluorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRMCSSVBSDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725518 | |
Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-57-9 | |
Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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